p-Toluenesulfonyl chloride
Overview
Description
p-Toluenesulfonyl chloride is an organic sulfonyl chloride mainly used to convert hydroxyl groups into good leaving group by forming sulfonates.
P-toluene sulfonylchloride appears as a white to gray powdered solid with a distinctive odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Scientific Research Applications
Trimethylsilylation of Hydroxyl Groups : TsCl catalyzes the efficient and selective trimethylsilylation of various hydroxyl groups, leading to good to excellent yields under mild conditions. This process is important for protecting hydroxyl groups in organic synthesis (Khazaei, Rostami, & Mantashlo, 2009).
Synthesis of Phosphinodipeptides : A one-pot synthesis allows for the direct synthesis of α-(p-toluenesulfonyl)-aminobenzylphosphinodipeptides with a PN bond, offering potential applications in pharmaceuticals and biotechnology (Dai & Chen, 2010).
Curing Accelerator for Phenol Formaldehyde Resin : Increasing TsCl content in phenol formaldehyde resin curing accelerators reduces curing reaction temperature and time, while also reducing the activation energy of the curing reaction, making it more efficient (Lin, 2012).
Green Method for p-Toluenesulfonylation and Methanesulfonylation : A green, water-solvent method for p-toluenesulfonylation and methanesulfonylation of primary alcohols has been developed using TsCl and catalytic amines, resulting in excellent yields (Morita et al., 2005).
Synthesis of p-Toluenesulfonyl Fluoride : Solid-liquid phase transfer catalysis effectively synthesizes p-toluenesulfonyl fluoride from TsCl, with potential applications in peroxygen bleach activation and treatments for Alzheimer's disease (Yadav & Paranjape, 2005).
Aromatic Sulfonylation Kinetics : The kinetics of p-toluenesulfonylation of various aromatic compounds have been studied to understand the rate-determining steps in these reactions, which are crucial for designing efficient synthetic pathways (Kobayashi, Minato, & Kohara, 1970).
Aromatization of Dihydropyridines : TsCl and sodium nitrite in the presence of wet SiO2 effectively aromatize 1,4-dihydropyridines to pyridine derivatives under microwave irradiation, providing excellent yields (Niknam, Zolfigol, & Rabani, 2006).
Tosylation of Lignin : The tosylation reaction of lignin with TsCl in water produces a pure, structurally characterized product without impurities after 24 hours, demonstrating a method for modifying natural polymers (Diop et al., 2014).
Synthesis of Toluenesulfonyl Starch : A novel method for preparing p-toluenesulfonyl (tosyl) starch with a high degree of functionalization has been presented, enabling its use in various applications (Heinze, Talába, & Heinze, 2000).
Beckmann Rearrangement Catalysis : TsCl catalyzes the Beckmann rearrangement with high efficiency, converting a wide range of ketoximes into amides under mild conditions with good to excellent yields (Pi et al., 2009).
Mechanism of Action
Target of Action
p-Toluenesulfonyl chloride, often abbreviated as TsCl or TosCl, is an organic compound that primarily targets hydroxyl groups in other molecules . It is widely used in organic synthesis due to its ability to convert poor leaving groups, such as hydroxyl groups, into good leaving groups .
Mode of Action
TsCl interacts with its targets by undergoing a substitution reaction. In the presence of a base, TsCl converts alcohols into the corresponding toluenesulfonate esters, or tosyl derivatives . The reaction can be represented as follows:
CH3C6H4SO2Cl+ROH→CH3C6H4SO2OR+HClCH_3C_6H_4SO_2Cl + ROH \rightarrow CH_3C_6H_4SO_2OR + HCl CH3C6H4SO2Cl+ROH→CH3C6H4SO2OR+HCl
TsCl can also react with amines to prepare sulfonamides :
CH3C6H4SO2Cl+R2NH→CH3C6H4SO2NR2+HClCH_3C_6H_4SO_2Cl + R_2NH \rightarrow CH_3C_6H_4SO_2NR_2 + HCl CH3C6H4SO2Cl+R2NH→CH3C6H4SO2NR2+HCl
Biochemical Pathways
TsCl is involved in various biochemical pathways, particularly in the synthesis of other organic compounds. For instance, it is used in the preparation of sulfonamides from amines . It is also used in the conversion of alcohols into toluenesulfonate esters . These reactions are crucial in the synthesis of many pharmaceuticals and dyes .
Result of Action
The primary result of TsCl’s action is the transformation of poor leaving groups into good leaving groups, enabling further chemical reactions . For example, the conversion of alcohols into tosylates allows for the removal of a hydroxyl group . This transformation is crucial in many organic synthesis processes, including the production of pharmaceuticals and dyes .
Action Environment
TsCl is sensitive to moisture and reacts with water to release hydrochloric acid . Therefore, it should be stored in a dry environment. The efficiency of tosylation, a process involving TsCl, can be influenced by the choice of base . For instance, pyridine and triethylamine are typical bases used in this process . The reaction temperature can also affect the yield of the product .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
p-Toluenesulfonyl chloride plays a crucial role in biochemical reactions. It is used in the synthesis of an effective gene carrier using gold nanostars (AuNSs) in combination with chitosan (CS), β-cyclodextrin (CD), and branched-poly (ethylene imine) (bPEI) as a bionanocomposite (BNC) with minimal toxicity for gene delivery applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by enabling the synthesis of an effective gene carrier, which can be used for gene delivery applications .
Molecular Mechanism
This compound exerts its effects at the molecular level by enabling the synthesis of an effective gene carrier. This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are significant. It contributes to the synthesis of an effective gene carrier, which can be used for gene delivery applications .
Metabolic Pathways
This compound is involved in significant metabolic pathways. It contributes to the synthesis of an effective gene carrier, which can be used for gene delivery applications .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It contributes to the synthesis of an effective gene carrier, which can be used for gene delivery applications .
Properties
IUPAC Name |
4-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYROPELSRYBVMQ-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3C(C6H4)SO2Cl, C7H7ClO2S | |
Record name | P-TOLUENE SULFONYLCHLORIDE | |
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Record name | p-TOLUENESULFONYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID1052660 | |
Record name | p-Toluenesulfonyl chloride | |
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Molecular Weight |
190.65 g/mol | |
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Physical Description |
P-toluene sulfonylchloride appears as a white to gray powdered solid with a distinctive odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., A white to gray solid; [CAMEO] Hygroscopic; [eChemPortal: SIDSUNEP] White or light yellow crystalline solid; [MSDSonline], COLOURLESS-TO-YELLOW HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR. | |
Record name | P-TOLUENE SULFONYLCHLORIDE | |
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Record name | p-Toluenesulfonyl chloride | |
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Boiling Point |
146 °C @ 15 MM HG | |
Record name | P-TOLUENESULFONYL CHLORIDE | |
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Flash Point |
128 °C c.c. | |
Record name | p-TOLUENESULFONYL CHLORIDE | |
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Solubility |
INSOL IN WATER; FREELY SOL IN ALCOHOL, BENZENE, ETHER, Solubility in water: reaction | |
Record name | P-TOLUENESULFONYL CHLORIDE | |
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Density |
1.3 g/cm³ | |
Record name | p-TOLUENESULFONYL CHLORIDE | |
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Vapor Density |
Relative vapor density (air = 1): 6.6 | |
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Vapor Pressure |
Vapor pressure, Pa at 25 °C: 0.16 | |
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Color/Form |
CRYSTALS, TRICLINIC CRYSTALS FROM ETHER OR PETROLEUM ETHER | |
CAS No. |
98-59-9 | |
Record name | P-TOLUENE SULFONYLCHLORIDE | |
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Record name | P-TOLUENESULFONYL CHLORIDE | |
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Melting Point |
69-71 °C | |
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Retrosynthesis Analysis
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